

literature review of 2-Chloro-3-nitropyridine reaction yields

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Compound of Interest

Compound Name: 2-Chloro-3-nitropyridine

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A Comparative Guide to the Reaction Yields of 2-Chloro-3-nitropyridine

2-Chloro-3-nitropyridine is a versatile building block in organic synthesis, prized for its reactivity in a variety of transformations. The electron-withdrawing nature of the nitro group and the pyridine ring activates the C2 position for nucleophilic aromatic substitution, while also allowing for palladium-catalyzed cross-coupling reactions and reduction of the nitro moiety. This guide provides a comparative overview of reaction yields for key transformations of **2-chloro-3-nitropyridine**, supported by experimental data from the literature.

Nucleophilic Aromatic Substitution (S_NAr) Reactions

Nucleophilic aromatic substitution is a primary mode of reactivity for **2-chloro-3-nitropyridine**, where the chloride is displaced by a range of nucleophiles. These reactions are often high-yielding and proceed under relatively mild conditions.

Nucleophile	Reagents/Conditions	Solvent	Yield (%)	Reference
Substituted Anilines	Ethylene glycol, heat	Ethylene Glycol	90-94	[1]
Heterocyclic Amides	Catalytic conditions	Not specified	Not specified	[1]
Primary Amines	Not specified	Not specified	Not specified	[1]
Morpholine	Substitution reaction	Not specified	High (not quantified)	[2]
Ammonia	Isopropanol, 20-30°C, 24h	Isopropanol	Not specified	[3]

Reduction of the Nitro Group

The nitro group of **2-chloro-3-nitropyridine** can be selectively reduced to an amine, yielding the important intermediate 2-chloro-3-aminopyridine. Various reducing agents have been employed with high efficiency.

Product	Reagents/Conditions	Solvent	Yield (%)	Reference
2-Anilino-pyridin-3-amine intermediates	Stannous chloride, reflux, 3h	Methanol	77-85	[1]
2-Chloro-3-aminopyridine	Tetrahydroxydiboron [B ₂ (OH) ₄], 4,4'-bipyridine, 5 min	Not specified	90	[1]
2-Chloro-3-aminopyridine	Not specified, reduction	Not specified	98	[4][5]
2-Chloro-3-aminopyridine	Pd-Fe/TiO ₂ catalyst, catalytic hydrogenation	Not specified	Not specified	[2]

Palladium-Catalyzed Cross-Coupling Reactions

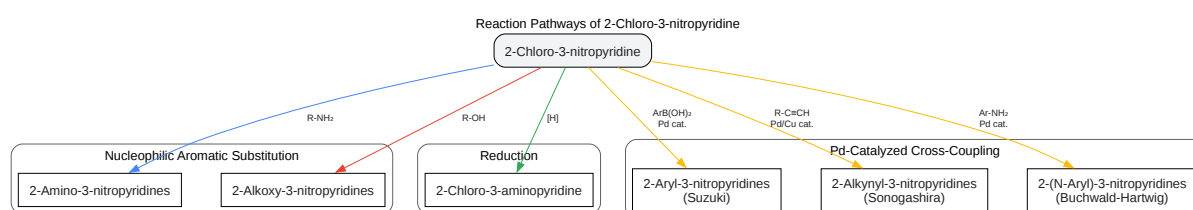
While less common than S_NAr, palladium-catalyzed cross-coupling reactions offer powerful methods for C-C and C-N bond formation. Due to the potential for catalyst inhibition by the pyridine nitrogen, these reactions often require specialized ligands and conditions.

Reaction Type	Coupling Partner	Catalyst System	Base	Solvent	Yield (%)	Reference
Buchwald-Hartwig Amination	Primary/Secondary Amines	[Pd(cinnamyl)Cl] ₂ /Mor-DalPhos	NaOBu ^t /KOH	Water or Solvent-free	up to 99	[6]
Suzuki-Miyaura	Arylboronic Acids	XPhos Pd G3	K ₃ PO ₄	THF or Toluene	>90	[7]
Sonogashira	Terminal Alkynes	Pd(CF ₃ COO) ₂ /PPh ₃ /CuI	Et ₃ N	DMF	72-96	[8]

Note: Yields for Suzuki and Buchwald-Hartwig reactions are representative for chloropyridine substrates and may vary for **2-chloro-3-nitropyridine** itself.

Reaction Pathways Overview

The following diagram illustrates the primary synthetic routes starting from **2-chloro-3-nitropyridine**.



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Caption: Synthetic transformations of **2-Chloro-3-nitropyridine**.

Experimental Protocols

1. Synthesis of 2-Anilino-3-nitropyridine Derivatives (SNAr)

This protocol is adapted from the work of Ahmed Kamal et al. for the synthesis of 2-anilino-3-nitropyridine derivatives with excellent yields.[1]

- Materials: **2-Chloro-3-nitropyridine**, substituted aniline (e.g., p-methoxyaniline, p-fluoroaniline), ethylene glycol.
- Procedure:

- A mixture of **2-Chloro-3-nitropyridine** (1 equivalent) and a substituted aniline (1.1 equivalents) is heated in ethylene glycol.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol or water), and dried to afford the 2-anilino-3-nitropyridine derivative.
- Yields: 90-94%.[\[1\]](#)

2. Reduction of **2-Chloro-3-nitropyridine** to 2-Chloro-3-aminopyridine

This metal-free reduction method, developed by Mingyeong Jang et al., offers a highly chemoselective and rapid conversion.[\[1\]](#)

- Materials: **2-Chloro-3-nitropyridine**, tetrahydroxydiboron $[B_2(OH)_4]$, 4,4'-bipyridine, suitable solvent.
- Procedure:
 - To a solution of **2-Chloro-3-nitropyridine** in a suitable solvent, tetrahydroxydiboron (as the reducing agent) and 4,4'-bipyridine (as an organic catalyst) are added.
 - The reaction is stirred at room temperature. The reduction is typically complete within 5 minutes.
 - The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
 - The organic layer is dried over anhydrous sulfate and concentrated under reduced pressure to yield 2-chloro-3-aminopyridine.
- Yield: 90%.[\[1\]](#)

3. Sonogashira Coupling of a Halopyridine with a Terminal Alkyne

This general procedure is based on established methods for Sonogashira coupling and is applicable for the synthesis of 2-alkynyl-3-nitropyridines.[8][9]

- Materials: **2-Chloro-3-nitropyridine**, terminal alkyne (1.1 equivalents), Palladium catalyst (e.g., $\text{Pd}(\text{CF}_3\text{COO})_2$ or $\text{Pd}(\text{PPh}_3)_4$, 2.5 mol%), Ligand (e.g., PPh_3 , 5 mol%), Copper(I) iodide (CuI , 5 mol%), Triethylamine (Et_3N), Dimethylformamide (DMF).
- Procedure:
 - To a degassed solution of **2-chloro-3-nitropyridine** and the terminal alkyne in DMF and triethylamine, the palladium catalyst, ligand, and CuI are added.
 - The reaction mixture is heated (e.g., to 100°C) under an inert atmosphere (e.g., Nitrogen or Argon).
 - The reaction is stirred for a specified time (e.g., 3 hours) and monitored by TLC or GC-MS.
 - After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
 - The crude product is purified by column chromatography on silica gel to afford the desired 2-alkynyl-3-nitropyridine.
- Yields: 72-96% for related 2-amino-3-bromopyridines.[8]

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